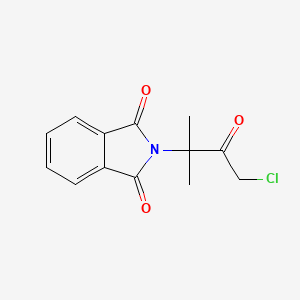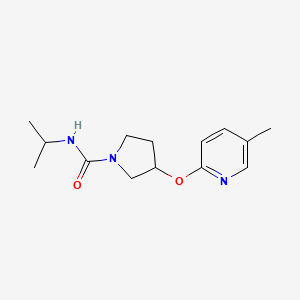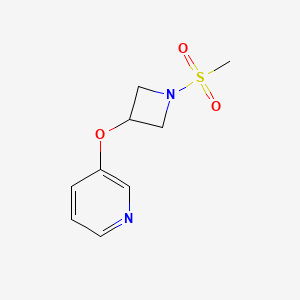
3-((1-(Methylsulfonyl)azetidin-3-yl)oxy)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((1-(Methylsulfonyl)azetidin-3-yl)oxy)pyridine, also known as MSOP, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. MSOP is a pyridine derivative that has been shown to act as a selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR), a protein that plays a crucial role in various physiological and pathological processes.
Aplicaciones Científicas De Investigación
Synthesis Applications
Novel Precursors for Fluorinated Compounds : The synthesis of fluorine-containing oxetanes and azetidines from 3-oxetanone, 3-azetidinone, and fluorosulfones through the Julia–Kocienski reaction showcases the generation of new precursors for fluorinated rings. These compounds, which include a nucleic base, ester, aryl sulfone function, and a pyrrolidine ring, highlight the versatility of related structures in synthesizing complex molecules (Laporte et al., 2015).
Functionalized Pyrrolidines Synthesis : Through the treatment of 2-(α-hydroxyalkyl)azetidines with thionyl chloride or methanesulfonyl chloride, researchers have developed a method for rearranging these compounds into 3-(chloro- or methanesulfonyloxy)pyrrolidines. This method provides a synthetic route to functionalized pyrrolidines, indicating the potential of such compounds in complex synthesis pathways (Durrat et al., 2008).
Biological Activity
Antidepressant and Nootropic Agents : Azetidinones derived from the synthesis involving "3-((1-(Methylsulfonyl)azetidin-3-yl)oxy)pyridine" precursors have shown significant antidepressant and nootropic activities. This is evident in compounds that have undergone cyclocondensation, indicating the therapeutic potential of these structures (Thomas et al., 2016).
Antimicrobial, Antitubercular, and Antioxidant Activities : New pyrimidine-azetidinone analogues have demonstrated antimicrobial, antitubercular, and antioxidant activities. These findings suggest that azetidinone derivatives can serve as potent agents in treating various infections and diseases, underscoring the biomedical relevance of research on such compounds (Chandrashekaraiah et al., 2014).
Propiedades
IUPAC Name |
3-(1-methylsulfonylazetidin-3-yl)oxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S/c1-15(12,13)11-6-9(7-11)14-8-3-2-4-10-5-8/h2-5,9H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNBFDZQBKBIHNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CC(C1)OC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

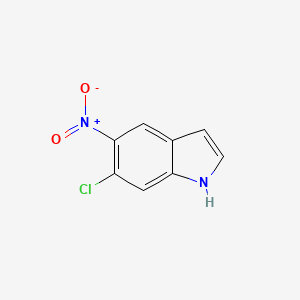
![1-(4-Chloro-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carbonyl)piperidine-4-carboxamide](/img/structure/B2433557.png)
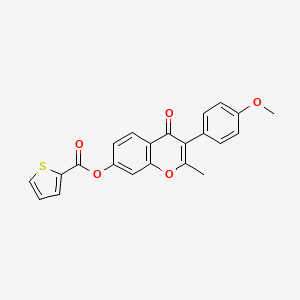
![1-(Diphenylmethyl)-4-{imidazo[1,2-b]pyridazine-6-carbonyl}piperazine](/img/structure/B2433563.png)
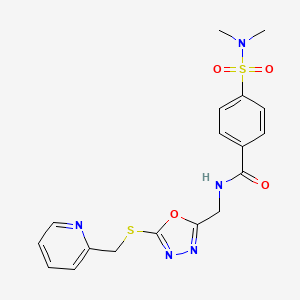
![(Z)-N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2433567.png)
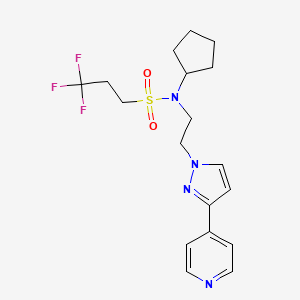
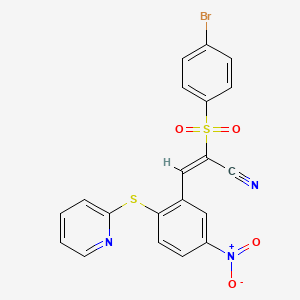
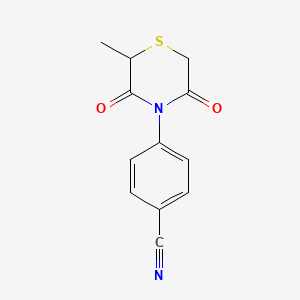
![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-(morpholinosulfonyl)benzoate](/img/structure/B2433572.png)
![2-[4-(7-Methoxybenzo[d]furan-2-yl)-7-methyl-2-oxochromen-6-yloxy]ethanenitrile](/img/structure/B2433574.png)
![tert-Butyl 7'-oxo-6',7'-dihydrospiro[azetidine-3,5'-pyrrolo[1,2-b][1,2,4]triazole]-1-carboxylate](/img/structure/B2433575.png)
